molecular formula C25H24N4O4S2 B2816824 N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923147-81-3

N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2816824
CAS No.: 923147-81-3
M. Wt: 508.61
InChI Key: MPQMJZRAFIOIGY-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic scaffold combining a pyridazine core, a substituted 1,3-thiazole ring, and a sulfanyl acetamide moiety linked to a 3,5-dimethoxyphenyl group. The presence of methoxy groups and sulfur-containing heterocycles aligns with pharmacophores commonly associated with metabolic stability and target binding .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-15-24(35-25(26-15)16-6-5-7-18(10-16)31-2)21-8-9-23(29-28-21)34-14-22(30)27-17-11-19(32-3)13-20(12-17)33-4/h5-13H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQMJZRAFIOIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials to form the thiazole ring. Common reagents include thioamides and α-haloketones.

    Attachment of the Pyridazine Ring: The thiazole intermediate is then reacted with a pyridazine derivative under specific conditions to form the pyridazinyl-thiazole compound.

    Introduction of the Methoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioacetamide derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would depend on its specific biological activity. Generally, such compounds may exert their effects by:

    Binding to Specific Molecular Targets: Such as enzymes, receptors, or DNA.

    Modulating Biological Pathways: Affecting signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone-Thioacetamide Derivatives

Example : 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19, ).

  • Structural Differences: Replaces the pyridazine-thiazole system with a pyrimidinone ring fused to a benzo[d]thiazole.
  • Functional Implications: The pyrimidinone core may enhance hydrogen-bonding interactions compared to pyridazine, while the trifluoromethyl group increases lipophilicity.
  • Synthesis: Prepared via coupling reactions between pyrimidinone intermediates and thioacetamide precursors under basic conditions .

Triazole-Sulfanyl Acetamides

Example : N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ().

  • Structural Differences : Substitutes the thiazole-pyridazine system with a 1,2,4-triazole ring and a pyridinyl substituent.
  • Synthesis : Involves cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by sulfanylalkylation .

Hydroxyacetamide Derivatives with Imidazol-Triazol Hybrids

Example : Hydroxyacetamide derivatives (FP1-12, ).

  • Structural Differences : Incorporates hydroxyacetamide and imidazolone-triazol hybrids instead of thiazole-pyridazine.
  • Functional Implications : The hydroxy group may enhance polar interactions, while imidazolone rings could modulate electron density for target engagement.
  • Synthesis: Utilizes Paal-Knorr condensation with zeolite catalysts, emphasizing green chemistry principles .

Furan-Triazol-Sulfanyl Acetamides

Example: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)sulfanyl)-N-acetamide ().

  • Structural Differences : Replaces methoxyphenyl groups with a furan substituent and simplifies the heterocyclic system to a triazole.
  • Functional Implications: The furan ring may alter pharmacokinetic properties, while the amino group on the triazole could facilitate nucleophilic interactions.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its efficacy.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of thiazole and pyridazine rings. The synthetic pathway generally includes:

  • Formation of Thiazole Ring : Utilizing 2-amino thiazole derivatives.
  • Pyridazine Synthesis : Reaction with appropriate halides to introduce the pyridazine moiety.
  • Final Coupling : Combining the thiazole and pyridazine components through a sulfanyl linkage followed by acetamide formation.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a related thiazole derivative showed IC50 values of 1.1 µM against HCT116 and 1.6 µM against HepG2 cells, indicating potent antiproliferative effects . The presence of methoxy groups on the phenyl rings appears to enhance this activity through improved lipophilicity and interaction with cellular targets.

Antimicrobial Properties

Compounds featuring thiazole and pyridazine structures have been reported to possess antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to several key structural features:

Structural FeatureEffect on Activity
Methoxy Groups Increase lipophilicity; enhance cell membrane permeability
Thiazole Ring Contributes to anticancer activity; interacts with tubulin
Pyridazine Moiety Enhances binding affinity to biological targets

Case Studies

  • Cytotoxicity Assessment : A study evaluating various thiazole derivatives found that modifications at the 4-position significantly impacted cytotoxicity in MCF-7 breast cancer cells. The compound's effectiveness was linked to its ability to induce apoptosis via mitochondrial pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with higher electron-donating substituents exhibited enhanced antibacterial activity, suggesting a correlation between electronic properties and biological efficacy .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

  • Reaction Conditions : Temperature control (e.g., reflux at 150°C for 5 hours), solvent selection (polar aprotic solvents like DMF or ethanol), and catalyst choice (e.g., palladium or zeolites) are critical for minimizing side reactions .
  • Stepwise Synthesis : Multi-step reactions require intermediate purification via column chromatography or recrystallization to remove unreacted precursors .
  • Validation : Confirm purity using HPLC (>95%) and structural integrity via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., methoxy, thiazole, sulfanyl) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .
  • Infrared (IR) Spectroscopy : Detects key bonds (e.g., C=O in acetamide, C-S in thioether) .

Q. How does the compound’s stability under varying pH and light conditions impact experimental design?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or photolytic degradation .
  • Storage Recommendations : Store in amber vials at -20°C under inert atmosphere to prevent oxidation of the sulfanyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

  • Structural Modifications : Synthesize analogs with variations in the methoxyphenyl or thiazole moieties and compare their IC50_{50} values in kinase inhibition assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in target kinases .
  • In Vitro Validation : Test analogs in cell-based assays (e.g., MTT assays for antiproliferative activity) to correlate structural changes with potency .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal Assays : Validate activity using multiple methods (e.g., Western blotting for target inhibition alongside cytotoxicity assays) .
  • Purity Reassessment : Re-analyze compound batches via LC-MS to rule out degradation products influencing results .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • ADME Modeling : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to predict half-life and bioavailability .
  • In Silico Toxicity : Apply ProTox-II to assess potential hepatotoxicity or mutagenicity risks before in vivo studies .

Q. What synthetic routes enable selective functionalization of the pyridazine ring for derivatization?

Methodological Answer:

  • Electrophilic Substitution : Use nitration (HNO3_3/H2 _2SO4_4) or halogenation (NBS) at the pyridazine 4-position, leveraging its electron-deficient nature .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis to introduce substituents at the 6-position .
  • Protection-Deprotection : Temporarily mask reactive groups (e.g., acetamide) using tert-butoxycarbonyl (Boc) groups during multi-step syntheses .

Data Analysis and Optimization

Q. How should researchers approach optimizing reaction yields when scaling up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., thiazole formation) to improve heat dissipation and reproducibility .
  • Green Chemistry Metrics : Calculate E-factors to minimize waste; replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D) to purified kinases or receptors .
  • X-ray Crystallography : Co-crystallize the compound with its target (e.g., CDK2 kinase) to resolve binding modes at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .

Conflict and Contradiction Management

Q. How can discrepancies in reported IC50_{50}50​ values between academic and industrial studies be addressed?

Methodological Answer:

  • Standardized Protocols : Adopt consensus assays (e.g., NIH/NCATS guidelines for kinase profiling) to ensure cross-study comparability .
  • Open Data Sharing : Publish raw datasets (e.g., dose-response curves) in repositories like Zenodo for independent verification .
  • Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., assay temperature, ATP concentrations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.